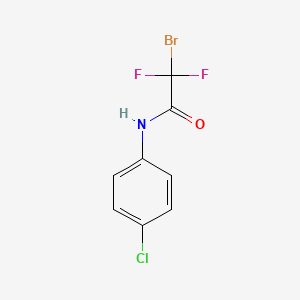
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide is an organic compound with the molecular formula C8H5BrClF2NO It is a member of the acetamide family, characterized by the presence of a bromine atom, a chlorophenyl group, and two fluorine atoms attached to the acetamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide typically involves the reaction of 4-chloroaniline with 2,2-difluoroacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of acids or ketones.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms, such as bromine and chlorine, enhances its binding affinity to these targets. Additionally, the difluoroacetamide moiety can interact with hydrogen-bonding sites, further stabilizing the compound-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-(4-chlorophenyl)-acetamide: Lacks the difluoro group, resulting in different chemical properties and reactivity.
N-(4-Bromophenyl)-2-chloroacetamide: Contains a bromophenyl group instead of a chlorophenyl group, affecting its biological activity.
2-Bromo-N-(4-fluorophenyl)-2,2-difluoroacetamide:
Uniqueness
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide is unique due to the presence of both bromine and chlorine atoms, along with the difluoroacetamide group. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H5BrClF2NO |
|---|---|
Molekulargewicht |
284.48 g/mol |
IUPAC-Name |
2-bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide |
InChI |
InChI=1S/C8H5BrClF2NO/c9-8(11,12)7(14)13-6-3-1-5(10)2-4-6/h1-4H,(H,13,14) |
InChI-Schlüssel |
MRGKTJLERNJMFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


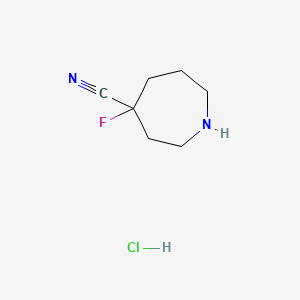
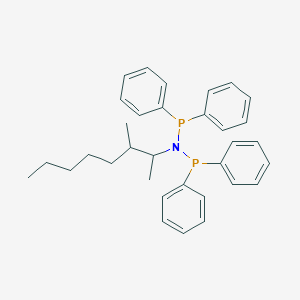
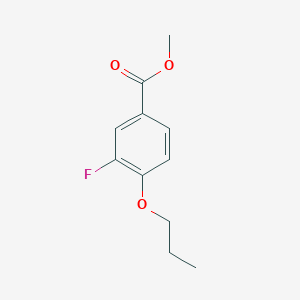
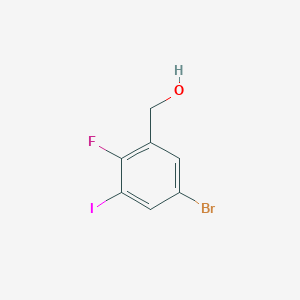
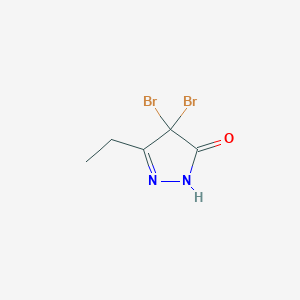
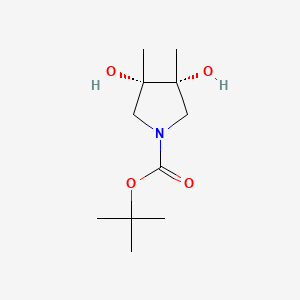

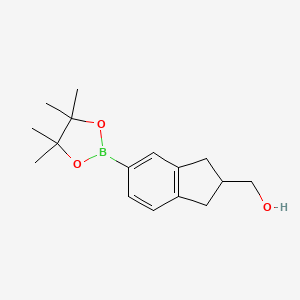
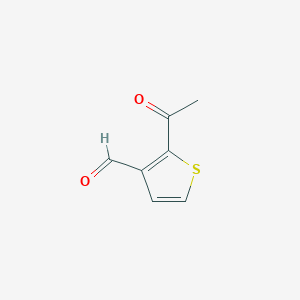
![Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate](/img/structure/B14021898.png)

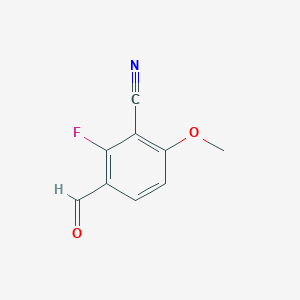
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
